molecular formula C25H24N2O2 B2737340 (3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] CAS No. 2005443-90-1

(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Cat. No.: B2737340
CAS No.: 2005443-90-1
M. Wt: 384.479
InChI Key: IUZHBHBWSAWDRX-FNAHDJPLSA-N
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Description

(3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The cyclopentylidene bridge connecting two indeno-oxazole units imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] typically involves multiple steps:

    Formation of Indeno-oxazole Units: The initial step involves the synthesis of the indeno-oxazole units. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Cyclopentylidene Bridge Formation: The next step is the formation of the cyclopentylidene bridge. This is usually done through a condensation reaction between the two indeno-oxazole units in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indeno-oxazole units are replaced by other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]thiazole]: Similar structure but contains a sulfur atom instead of an oxygen atom.

    (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]imidazole]: Contains a nitrogen atom in place of the oxygen atom.

Uniqueness

The uniqueness of (3aR,3’aR,8aS,8’aS)-2,2’-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] lies in its specific combination of structural features. The presence of the cyclopentylidene bridge and the oxazole rings gives it distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-3-9-17-15(7-1)13-19-21(17)26-23(28-19)25(11-5-6-12-25)24-27-22-18-10-4-2-8-16(18)14-20(22)29-24/h1-4,7-10,19-22H,5-6,11-14H2/t19-,20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHBHBWSAWDRX-FNAHDJPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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